

# Tri-P-tolylamine-D21 chemical structure and properties

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## Compound of Interest

Compound Name: *Tri-P-tolylamine-D21*

Cat. No.: *B12399653*

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## An In-Depth Technical Guide to Tri-P-tolylamine-D21

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **Tri-P-tolylamine-D21**, a deuterated isotopologue of the widely used organic semiconductor, Tri-p-tolylamine. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development.

### Introduction

**Tri-P-tolylamine-D21** (Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine) is a fully deuterated version of tri-p-tolylamine. Isotopic labeling with deuterium (a stable, non-radioactive isotope of hydrogen) is a powerful technique used to investigate reaction mechanisms, study molecular dynamics, and in some cases, enhance the stability and performance of organic electronic devices.[1][2] The parent compound, tri-p-tolylamine, is a well-known hole-transport material (HTM) utilized in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[3] The deuterated variant is of significant interest for mechanistic studies of device operation and degradation, as well as for applications where the kinetic isotope effect can be leveraged to improve device lifetime.

### Chemical Structure and Identification

The chemical structure of **Tri-P-tolylamine-D21** consists of a central nitrogen atom bonded to three p-tolyl groups, where all 21 hydrogen atoms have been replaced by deuterium.

Synonyms: Tris(4-(Methyl-d3)Phenyl-2,3,5,6-d4)Amine; Benzen-2,3,5,6-d4-Amine, 4-(Methyl-d3)-N,N-Bis[4-(Methyl-d3)Phenyl-2,3,5,6-d4]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	201944-90-3
Molecular Formula	C <sub>21</sub> D <sub>21</sub> N
Molecular Weight	308.53 g/mol
Canonical SMILES	<chem>[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])</chem>
InChI Key	YXYUIABODWXVIK-QKOAGBKVSA-N

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **Tri-P-tolylamine-D21** are not widely published. However, the properties can be reasonably inferred from its non-deuterated analogue, Tri-p-tolylamine. Isotopic substitution with deuterium typically has a minimal effect on bulk physical properties such as melting point and solubility but can influence properties related to bond vibrations and reaction kinetics.

Table 2: Physical and Chemical Properties

Property	Value (Tri-p-tolylamine)	Value (Tri-P-tolylamine-D21, Estimated)
Appearance	White to off-white crystalline powder	White to off-white crystalline powder
Melting Point	114-118 °C	Similar to the non-deuterated form
Purity	>98.0% (GC)	High purity, as it is a research-grade chemical
Storage	2-8°C, under inert atmosphere	2-8°C, under inert atmosphere

## Experimental Protocols

While a specific, detailed synthesis protocol for **Tri-P-tolylamine-D21** is not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of triarylamines and deuterated aromatic compounds.

## Hypothetical Synthesis of Tri-P-tolylamine-D21

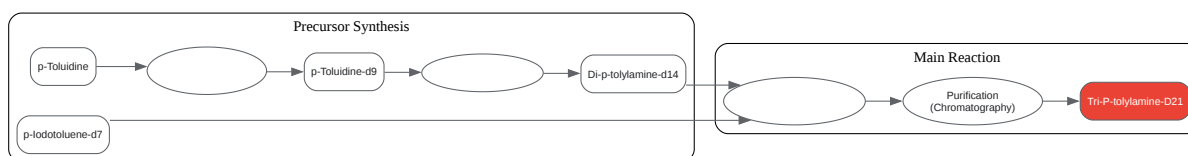
The synthesis could be approached via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This would involve the reaction of a deuterated diarylamine with a deuterated aryl halide.

Starting Materials:

- Di-p-tolylamine-d14
- p-Iodotoluene-d7
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>)
- Ligand (e.g., a biarylphosphine ligand like XPhos)
- Base (e.g., sodium tert-butoxide)
- Anhydrous, deoxygenated solvent (e.g., toluene)

### Reaction Steps:

- **Preparation of Deuterated Precursors:** The starting materials, di-p-tolylamine-d14 and p-iodotoluene-d7, would need to be synthesized first. This can be achieved through H/D exchange reactions on the non-deuterated precursors using D<sub>2</sub>O and a catalyst like Pt/C or Pd/C.
- **Buchwald-Hartwig Amination:** a. In a glovebox, a reaction vessel is charged with the palladium catalyst, the phosphine ligand, and the base. b. Anhydrous toluene is added, and the mixture is stirred. c. Di-p-tolylamine-d14 and p-iodotoluene-d7 are added to the reaction vessel. d. The vessel is sealed and heated under an inert atmosphere (e.g., argon) for several hours until the reaction is complete (monitored by GC-MS or TLC).
- **Work-up and Purification:** a. After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). b. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. c. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure **Tri-P-tolylamine-D21**.



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*Figure 1: Hypothetical synthesis workflow for **Tri-P-tolylamine-D21**.*

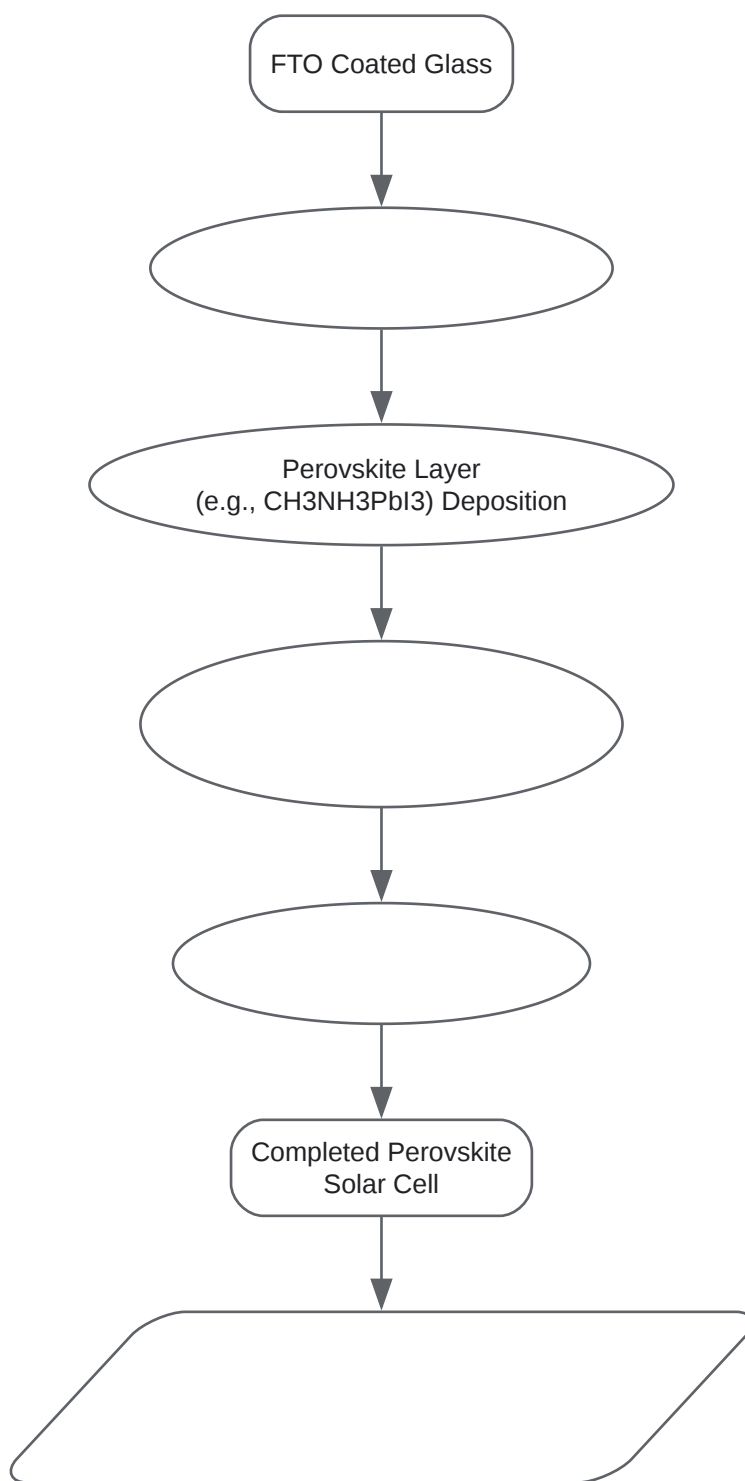
## Applications and Significance

The primary application of **Tri-P-tolylamine-D21** is as an isotopically labeled standard and research tool in the field of organic electronics.

## Mechanistic Studies in Perovskite Solar Cells

Triarylamines are crucial components of the hole-transport layer in many high-efficiency perovskite solar cells. The stability of this layer is a key factor in the overall device longevity. By using **Tri-P-tolylamine-D21**, researchers can:

- **Trace Degradation Pathways:** The C-D bond is stronger than the C-H bond. By comparing the degradation rates and products of devices made with deuterated versus non-deuterated HTMs, it is possible to determine if C-H bond cleavage is a key step in the degradation mechanism.
- **Neutron Scattering Studies:** Deuterium has a significantly different neutron scattering cross-section compared to hydrogen. This allows for neutron-based techniques (e.g., neutron reflectometry) to precisely probe the structure and morphology of the HTL within a multilayer device stack.

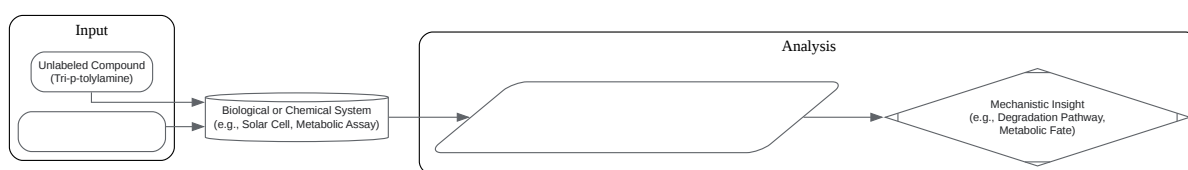


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*Figure 2: General experimental workflow for fabricating a perovskite solar cell using **Tri-P-tolylamine-D21** as the hole-transport material.*

## Use in Drug Development Research

While triarylamine derivatives are not typically drug candidates themselves, they can be used as building blocks or reagents in the synthesis of more complex molecules. In this context, **Tri-P-tolylamine-D21** could be used in metabolic studies. If a drug candidate contains a tri-p-tolylamine moiety, the deuterated version can be used to track its metabolic fate using mass spectrometry, helping to identify metabolites and understand how the drug is processed in the body.



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Figure 3: Logical relationship illustrating the use of isotopic labeling for mechanistic studies.

## Conclusion

**Tri-P-tolylamine-D21** is a specialized chemical primarily of interest for research in organic electronics and materials science. Its value lies in its isotopic labeling, which enables detailed mechanistic investigations of device performance and degradation that are not possible with its non-deuterated counterpart. While not a direct component of commercial products, the insights gained from using such labeled compounds are crucial for the development of more stable and efficient next-generation electronic devices. Further research into the specific properties and applications of **Tri-P-tolylamine-D21** is warranted to fully exploit its potential in advancing materials science.

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## References

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